molecular formula C15H19ClN4O B6125887 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol

2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol

Cat. No. B6125887
M. Wt: 306.79 g/mol
InChI Key: IVQPAHXRIIWPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is not well understood. However, it has been suggested that the compound may act as a partial agonist of the serotonin 5-HT1A receptor and as an antagonist of the dopamine D2 receptor. These actions may contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. The compound has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. The compound has also been shown to have good bioavailability and can cross the blood-brain barrier. However, the compound has some limitations, including its potential toxicity and the lack of a well-defined mechanism of action.

Future Directions

There are several potential future directions for research on 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol. One area of research could focus on the compound's potential use in the treatment of neurodegenerative disorders. Another area of research could focus on the compound's potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, future research could focus on the development of new analogs of the compound with improved therapeutic properties.
Conclusion
In conclusion, 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound with potential therapeutic applications. It has been synthesized using various methods and has been studied for its potential use in the treatment of various disorders. The compound has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol has been reported using different methods. One of the methods involves the reaction of 7-chloroquinoxaline-2-carbaldehyde with 1-methylpiperazine in the presence of sodium triacetoxyborohydride and acetic acid. The resulting product is then further reacted with ethylene glycol to obtain the desired compound.

Scientific Research Applications

The compound has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-19-5-6-20(10-12(19)4-7-21)15-9-17-13-3-2-11(16)8-14(13)18-15/h2-3,8-9,12,21H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPAHXRIIWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)C2=CN=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol

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